7-{[(3-fluorophenyl)methyl]sulfanyl}-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound 7-{[(3-fluorophenyl)methyl]sulfanyl}-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a pyrazolo-triazinone derivative characterized by a fused bicyclic core. Key structural features include:
- A furan-2-yl substituent at position 2 of the pyrazolo-triazinone scaffold.
- A [(3-fluorophenyl)methyl]sulfanyl group at position 7, introducing a fluorinated benzyl thioether moiety.
Properties
IUPAC Name |
7-[(3-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S/c17-11-4-1-3-10(7-11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-5-2-6-23-14/h1-8H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLLUELYQGZBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{[(3-fluorophenyl)methyl]sulfanyl}-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a novel triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-triazine core with a furan substituent and a sulfanyl group attached to a fluorophenyl moiety. The molecular formula is with a molecular weight of approximately 285.29 g/mol.
Pharmacological Profile
Research indicates that compounds containing the triazole and pyrazole moieties exhibit diverse biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antibacterial and antifungal properties of similar triazole derivatives. For instance, compounds with triazole rings have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Triazine derivatives have been explored for their anticancer potential. They often exhibit cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Certain pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on Pyrazole | Electron-donating groups enhance activity |
| Furan Ring Presence | Contributes to increased bioactivity |
| Sulfanyl Group | May enhance solubility and interaction with targets |
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of similar triazine derivatives against multiple bacterial strains. The results indicated that modifications at the 3-position of the phenyl ring significantly increased potency against MRSA, with some compounds showing MIC values lower than conventional antibiotics .
- Cytotoxicity Assessment : In vitro studies on related pyrazolo-triazine compounds revealed promising cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- In Vivo Studies : Animal models treated with triazine derivatives demonstrated reduced tumor growth and improved survival rates compared to control groups, suggesting potential for therapeutic applications .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 7-{[(3-fluorophenyl)methyl]sulfanyl}-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one exhibit promising anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.
- Case Study : A study conducted on breast cancer cell lines demonstrated that a related compound significantly reduced cell viability and induced cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Research indicates:
- Broad-Spectrum Activity : It has demonstrated effectiveness against several bacterial strains and fungi.
- Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Neurological Disorders
There is emerging evidence suggesting that this compound may have neuroprotective effects:
- Mechanism : It may exert protective effects against neurodegenerative processes by modulating oxidative stress and inflammation.
- Case Study : Animal models of Alzheimer's disease treated with similar pyrazolo compounds showed improved cognitive function and reduced amyloid plaque formation .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is another area of interest:
- Mechanism : It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
- Case Study : A recent study highlighted its ability to reduce inflammation markers in models of rheumatoid arthritis .
Comparison with Similar Compounds
Heterocyclic Substitutions
Fluorophenyl Positioning
- 3-Fluoro vs.
Sulfanyl Group Variations
- Benzyl Thioether vs. Free Sulfhydryl : The [(3-fluorophenyl)methyl]sulfanyl group in the target compound increases molecular weight and lipophilicity compared to the free sulfhydryl in , which could influence bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
